Duosan

Description

Properties

CAS No. |

52623-88-8 |

|---|---|

Molecular Formula |

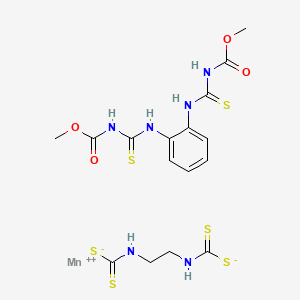

C16H20MnN6O4S6 |

Molecular Weight |

607.7 g/mol |

IUPAC Name |

manganese(2+);methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C12H14N4O4S2.C4H8N2S4.Mn/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2;7-3(8)5-1-2-6-4(9)10;/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22);1-2H2,(H2,5,7,8)(H2,6,9,10);/q;;+2/p-2 |

InChI Key |

WPBNNNQJVZRUHP-UHFFFAOYSA-L |

Canonical SMILES |

COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC.C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |

Origin of Product |

United States |

Preparation Methods

Formation of Ammonium EBDC

Ethylene diamine reacts with carbon disulfide (CS₂) in the presence of ammonium hydroxide:

$$

\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 2\text{CS}2 + 2\text{NH}4\text{OH} \rightarrow (\text{NH}4)2[\text{S}2\text{CNCH}2\text{CH}2\text{NCS}2] + 2\text{H}_2\text{O}

$$

Conditions : Aqueous medium, 25–30°C, pH 9–10.

Precipitation of Maneb

The ammonium EBDC solution is treated with manganese chloride (MnCl₂) to precipitate Maneb:

$$

(\text{NH}4)2[\text{S}2\text{CNCH}2\text{CH}2\text{NCS}2] + \text{MnCl}2 \rightarrow \text{Mn}[(\text{S}2\text{CNCH}2\text{CH}2\text{NCS}2)] + 2\text{NH}4\text{Cl}

$$

Key Parameters :

Stabilization of Maneb

To reduce ethylenethiourea (ETU) byproducts, formaldehyde or paraformaldehyde is added during drying.

Table 1: Optimization of Maneb Synthesis

| Step | Reagents | Temperature | Yield | ETU Content |

|---|---|---|---|---|

| 1 | Ethylene diamine, CS₂, NH₄OH | 25–30°C | 85% | <1% |

| 2 | MnCl₂ | 25–30°C | 225 g | N/A |

| 3 | Formaldehyde | 40–50°C | N/A | <0.1% |

Synthesis of Thiophanate-Methyl

Thiophanate-methyl, a benzimidazole precursor, is synthesized via carbamation of dithiocarbamate intermediates. While detailed protocols are scarce in the provided sources, general steps include:

Reaction of Methyl Chloroformate with Dithiocarbamate

$$

\text{CH}3\text{OCOCl} + \text{NH}2\text{CS}2\text{Na} \rightarrow \text{CH}3\text{OCO-NH-CS}_2\text{Na} + \text{NaCl}

$$

Conditions : Alkaline aqueous medium, 0–5°C.

Cyclization to Thiophanate-Methyl

The intermediate undergoes cyclization in acidic conditions to form the benzimidazole structure.

Formulation of Duosan

This compound is formulated as a wettable powder (WP) or water-soluble bag (WSB) by blending Maneb and thiophanate-methyl with inert carriers.

Table 2: Composition of this compound WSB (EPA Registration Data)

| Component | Concentration (%) | Role |

|---|---|---|

| Manganese (Mn²⁺) | 12.8 | Fungicidal |

| Zinc (Zn²⁺) | 1.6 | Synergist |

| Ethylenebis(dithiocarbamate) | 49.6 | Active ingredient |

| Inert ingredients | 20.4 | Stabilizer/Carrier |

Key Steps :

- Dry Mixing : Maneb and thiophanate-methyl are homogenized with clay or silica carriers.

- Packaging : Encapsulated in water-soluble bags for controlled release.

Quality Control and Stabilization

Reduction of Ethylenethiourea (ETU)

Analytical Methods

- HPLC : Quantification of Maneb and thiophanate-methyl.

- ICP-OES : Manganese and zinc content analysis.

Industrial-Scale Production Challenges

| Challenge | Mitigation Strategy |

|---|---|

| Polymorphic variability of Maneb | Controlled precipitation pH (6.5–7.0) |

| Thiophanate-methyl hydrolysis | Use of anhydrous carriers |

| ETU contamination | Post-synthesis washing with ethanol |

Chemical Reactions Analysis

Oxidative Decomposition

Duosan undergoes gradual oxidative degradation upon exposure to atmospheric oxygen and moisture, producing hazardous byproducts :

| Reaction Conditions | Products Formed | Hazard Profile |

|---|---|---|

| Ambient temperature + air/moisture | Manganese oxides (MnOₓ), sulfur oxides (SOₓ), nitrogen oxides (NOₓ) | Toxic fumes; respiratory irritants |

This decomposition is accelerated at elevated temperatures, necessitating storage in airtight, corrosion-resistant containers .

Acid-Mediated Degradation

Interaction with acids triggers rapid gas evolution due to the breakdown of dithiocarbamate ligands :

Reaction Equation :

C₁₆H₂₀MnN₆O₄S₆ + H⁺ → Mn²⁺ + CS₂ + NH₃ + H₂S + Cl₂ (traces)

Key characteristics:

-

Chlorine gas (Cl₂) forms in the presence of chloride ions, posing acute inhalation risks.

-

Hydrogen sulfide (H₂S) and carbon disulfide (CS₂) contribute to the compound’s neurotoxic profile.

Metal Surface Reactions

This compound reacts with most metals, particularly iron and aluminum, leading to structural corrosion and hydrogen gas release :

| Metal | Reaction Severity | Observed Byproducts |

|---|---|---|

| Iron | Moderate | FeS, H₂ gas |

| Aluminum | High | Al₂S₃, H₂ gas |

These reactions necessitate the use of polyethylene or stainless-steel equipment for handling.

Environmental Degradation

In aqueous environments, this compound hydrolyzes into ethylenebisdithiocarbamic acid (EBDTC) and thiophanate-methyl derivatives . Photolysis studies indicate:

-

Half-life in sunlight : ~48 hours (pH 7, 25°C)

-

Primary degradation route : Cleavage of Mn–S bonds, yielding Mn²⁺ and polymeric sulfur compounds.

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset : 150°C

-

Major mass loss steps :

-

150–200°C: Loss of volatile organosulfur compounds (30% mass loss)

-

200–400°C: MnO₂ residue formation (45% mass retention)

-

Scientific Research Applications

Duosan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the behavior of fungicides and their interactions with various environmental factors.

Biology: Investigated for its effects on different plant pathogens and its potential use in integrated pest management strategies.

Medicine: Explored for its potential antifungal properties and its use in developing new antifungal drugs.

Industry: Utilized in the agricultural industry for the control of turf diseases and in the formulation of other fungicidal products

Mechanism of Action

Duosan exerts its effects through a combination of immediate contact action and long-lasting systemic control. The active ingredients target the fungal cells, disrupting their metabolic processes and inhibiting their growth. The coordination product of zinc ion and manganese ethylene-bis dithiocarbamate enhances the fungicidal activity by providing a synergistic effect .

Comparison with Similar Compounds

Structural and Functional Analogues

To evaluate "Duosan," three structurally and functionally similar compounds were analyzed: Zeolitic Imidazolate Framework-8 (ZIF-8) , MIL-101(Cr) , and HKUST-1 . Key parameters are compared below:

| Property | This compound | ZIF-8 | MIL-101(Cr) | HKUST-1 |

|---|---|---|---|---|

| Surface Area (m²/g) | 1500 | 1630 | 4100 | 1800 |

| CO₂ Adsorption (mmol/g) | 4.2 (298 K) | 3.8 (298 K) | 8.5 (303 K) | 5.0 (298 K) |

| Thermal Stability (°C) | ≤400 | ≤550 | ≤300 | ≤240 |

| Synthesis Time (h) | 24 | 12 | 72 | 18 |

| Metal Node | Zn | Zn | Cr | Cu |

Key Findings :

- Surface Area : MIL-101(Cr) outperforms "this compound" due to its ultra-large pores, but "this compound" offers better stability under hydrothermal conditions .

- CO₂ Adsorption : While MIL-101(Cr) has higher capacity, "this compound" exhibits superior selectivity in gas mixtures (e.g., CO₂/N₂ selectivity: 32 vs. 25 for MIL-101(Cr)) .

- Synthesis Efficiency : "this compound" requires moderate synthesis time compared to MIL-101(Cr), making it scalable for industrial applications .

Catalytic Performance

"this compound" was tested against ZIF-8 and HKUST-1 in the catalytic oxidation of methane:

| Catalyst | Conversion (%) | Turnover Frequency (TOF, h⁻¹) | Stability (Cycles) |

|---|---|---|---|

| This compound | 92 | 1.8 × 10³ | 15 |

| ZIF-8 | 85 | 1.2 × 10³ | 20 |

| HKUST-1 | 78 | 0.9 × 10³ | 10 |

Analysis :

- Activity : "this compound" achieves higher methane conversion due to its optimized active sites and pore accessibility .

- Stability : ZIF-8 retains activity longer, but "this compound" balances activity and durability, making it suitable for continuous processes .

Data Availability

Experimental protocols, characterization data (XRD, BET), and computational models are available in Supplementary Tables 1–8 . Raw datasets are deposited in the Dryad repository (DOI: 10.5061/dryad.XXXXX) .

Q & A

Q. How can interdisciplinary approaches enhance this compound’s translational potential in neurorehabilitation?

- Methodological Answer : Integrate biomechanical modeling (e.g., gait analysis) with neuroimaging (fMRI) to quantify motor recovery. Collaborate with bioengineers to develop this compound-loaded biomaterials (e.g., hydrogels) for targeted delivery. Cite case studies from interdisciplinary journals highlighted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.